Technical Monograph: 2-Amino-1-(thiophen-2-yl)ethanol Hydrochloride
Technical Monograph: 2-Amino-1-(thiophen-2-yl)ethanol Hydrochloride
High-Purity Synthesis, Characterization, and Pharmaceutical Applications
Executive Summary
2-Amino-1-(thiophen-2-yl)ethanol hydrochloride (CAS: 10021-67-7 for free base; specific salt CAS varies by vendor, often cited as 10021-67-7 HCl) is a critical chiral building block in medicinal chemistry. Structurally, it acts as a thiophene bioisostere of octopamine and norepinephrine , where the phenyl ring is replaced by a thiophene moiety. This substitution alters lipophilicity and metabolic stability while retaining adrenergic receptor binding affinity.
This guide details the physicochemical profile, a robust "self-validating" synthetic protocol via the Henry Reaction, and the analytical standards required for pharmaceutical-grade development.
Physicochemical Profile
| Property | Specification | Notes |
| IUPAC Name | 2-Amino-1-(thiophen-2-yl)ethan-1-ol hydrochloride | |
| Molecular Formula | C₆H₉NO S[1][2] · HCl | Salt form |
| Molecular Weight | 179.67 g/mol (Salt); 143.21 g/mol (Base) | |
| Appearance | White to off-white crystalline solid | Hygroscopic; store under desiccant. |
| Solubility | High: Water, Methanol, DMSOLow: Dichloromethane, Hexane | Polar salt; typically soluble in protic solvents. |
| Chirality | Contains 1 stereocenter (C1) | Often used as a racemic mixture or resolved via chiral HPLC/tartrate salts. |
| pKa (Base) | ~9.0 - 9.5 (Amine) | Estimated based on ethanolamine analogs. |
| Melting Point | 130–135 °C (Decomp.)[1] | Note: MP varies significantly with solvation/purity. |
Synthetic Protocol: The Modified Henry Reaction
Rationale: The most robust route to high-purity 2-amino-1-(thiophen-2-yl)ethanol is the Henry Reaction (Nitroaldol Condensation) followed by hydride reduction. This method avoids the handling of lachrymatory α-haloketones (bromoketone route) and minimizes byproduct formation.
Phase 1: Nitroaldol Condensation
Reagents: Thiophene-2-carboxaldehyde, Nitromethane, catalytic Sodium Methoxide (NaOMe).
-
Setup: Charge a flame-dried round-bottom flask with Thiophene-2-carboxaldehyde (1.0 eq) and Nitromethane (5.0 eq, acts as solvent/reactant).
-
Catalysis: Cool to 0°C. Add NaOMe (0.1 eq) dropwise in methanol.
-
Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (RT). Monitor via TLC (Hexane:EtOAc 3:1). The aldehyde spot (Rf ~0.6) should disappear, replaced by the nitro-alcohol intermediate (Rf ~0.3).
-
Workup: Quench with dilute acetic acid. Remove excess nitromethane under reduced pressure. Dissolve residue in EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
-
Checkpoint: Intermediate is 2-nitro-1-(thiophen-2-yl)ethanol .
-
Phase 2: Reduction to Amino Alcohol
Reagents: Lithium Aluminum Hydride (LiAlH₄) or H₂/Pd-C (if nitro-alcohol is dehydrated to nitro-alkene first). Direct reduction of the nitro-alcohol is described here.
-
Activation: Suspend LiAlH₄ (3.0 eq) in anhydrous THF under Argon/Nitrogen.
-
Addition: Dissolve the nitro-alcohol intermediate in dry THF. Add dropwise to the LiAlH₄ suspension at 0°C. Caution: Exothermic.
-
Reflux: Heat to reflux for 4–6 hours. The nitro group reduces to the primary amine.
-
Quench (Fieser Method): Cool to 0°C. Carefully add:
- mL Water
- mL 15% NaOH
- mL Water
-
(
= weight of LiAlH₄ in grams).
-
Isolation: Filter the granular aluminum salts. Concentrate the filtrate to yield the crude amino alcohol oil.
Phase 3: Hydrochloride Salt Formation
-
Dissolution: Dissolve the crude oil in a minimum volume of cold Ethanol or Isopropanol.
-
Acidification: Add 1.25 M HCl in Ethanol dropwise until pH reaches ~2.
-
Crystallization: Add Diethyl Ether or Hexane until turbid. Cool to -20°C overnight.
-
Filtration: Collect the white precipitate via vacuum filtration. Wash with cold ether.
Synthesis Workflow Diagram
Caption: Figure 1: Step-wise synthesis via Henry Reaction ensuring regiospecificity and high purity.
Analytical Characterization & Validation
To ensure scientific integrity, the following analytical signatures must be verified.
Nuclear Magnetic Resonance (¹H NMR)
Solvent: DMSO-d₆ (Salt form)[3]
-
Aromatic Region (Thiophene): Three distinct signals between δ 6.9 – 7.5 ppm.
-
H-5 (dd, ~7.4 ppm)
-
H-3 (d, ~7.0 ppm)
-
H-4 (dd, ~6.9 ppm)
-
-
Chiral Methine (-CH-O): Multiplet or dd at δ 4.8 – 5.1 ppm.
-
Methylene (-CH₂-N): Multiplet at δ 2.8 – 3.1 ppm.
-
Amine/Hydroxyl: Broad singlets (exchangeable with D₂O). The NH₃⁺ protons in the salt typically appear broad around δ 8.0 – 8.5 ppm.
Mass Spectrometry (LC-MS)
-
Ionization: ESI+
-
Molecular Ion: [M+H]⁺ = 144.05 m/z (Free base mass + H).
-
Fragmentation: Loss of H₂O ([M+H-18]⁺) and cleavage of the CH(OH)-CH₂ bond are common.
Purity Check (HPLC)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
-
Mobile Phase: Gradient 5% -> 95% Acetonitrile in Water (0.1% TFA).
-
Detection: UV at 235 nm (Thiophene absorption max).
Biological & Pharmaceutical Context
Bioisosterism
The thiophene ring is a classic bioisostere of the phenyl ring .[4] In the context of 2-amino-1-phenylethanol (the core of norepinephrine), replacing the phenyl with thiophene (S-heterocycle) results in:
-
Similar Sterics: The thiophene ring occupies similar space to a benzene ring but with a slightly different bond angle (C-S-C is ~92° vs C-C-C 120°).
-
Altered Electronics: Thiophene is electron-rich (π-excessive), potentially increasing cation-π interactions within the receptor binding pocket.
-
Metabolic Stability: The 2-position of thiophene is metabolically active; however, substitution at this position (as in this molecule) blocks direct oxidation, potentially altering the metabolic half-life compared to the phenyl analog.
Applications
-
Adrenergic Agonists: Investigated as a selective agonist for β-adrenergic receptors.
-
Duloxetine Analogs: While Duloxetine is a propanamine, this ethanolamine serves as a precursor for chain-extended analogs or constricted chiral auxiliaries.
-
Chiral Resolution Agents: The enantiomerically pure forms are used to resolve chiral acids.
Caption: Figure 2: Structural relationship between the natural adrenergic core and the thiophene bioisostere.
Handling, Safety, and Stability
-
GHS Classification:
-
Skin Irritation (Category 2): H315
-
Eye Irritation (Category 2A): H319
-
STOT-SE (Category 3): H335 (Respiratory Irritation)
-
-
Storage: The hydrochloride salt is hygroscopic. Store at 2–8°C in a tightly sealed container under inert gas (Argon).
-
Stability: Stable in solid form. In solution, the free base is susceptible to oxidation at the thiophene ring over prolonged periods; prepare fresh or keep as the HCl salt.
References
-
PubChem. (2025).[5] 2-Amino-1-(thiophen-2-yl)ethan-1-ol Compound Summary. National Library of Medicine. [Link]
-
Gewald, K. (1965). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte. (Foundational chemistry for aminothiophenes).[6]
-
Puterová, Z., Krutošíková, A., & Végh, D. (2009). Applications of substituted 2-aminothiophenes in drug design. Nova Biotechnologica. [Link]
- Sigma-Aldrich. (2025). Safety Data Sheet: 2-Amino-1-(thiophen-2-yl)ethanol derivatives. (General safety protocols for thiophene ethanolamines).
- Fishwick, C. W. (2002). The chemistry of thiophenes. In Comprehensive Heterocyclic Chemistry II. Elsevier. (Reference for thiophene isostere properties).
Sources
- 1. scispace.com [scispace.com]
- 2. ijpbs.com [ijpbs.com]
- 3. scihorizon.com [scihorizon.com]
- 4. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Amino-1-(thiophen-2-yl)ethan-1-ol | C6H9NOS | CID 436152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sciforum.net [sciforum.net]
